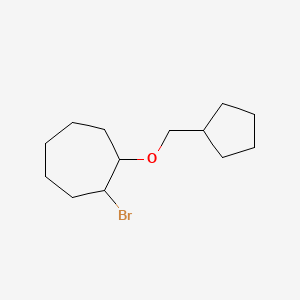
1-Bromo-2-(cyclopentylmethoxy)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclopentylmethoxy)cycloheptane is a chemical compound with the molecular formula C13H23BrO and a molecular weight of 275.22 g/mol . This compound is characterized by a bromine atom attached to a cycloheptane ring, which is further substituted with a cyclopentylmethoxy group. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane typically involves the bromination of 2-(cyclopentylmethoxy)cycloheptane. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-Bromo-2-(cyclopentylmethoxy)cycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(cyclopentylmethoxy)cycloheptanol.
Reduction Reactions: The compound can be reduced to 2-(cyclopentylmethoxy)cycloheptane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include the use of strong bases or acids, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate or chromium trioxide .
Scientific Research Applications
1-Bromo-2-(cyclopentylmethoxy)cycloheptane is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate the effects of brominated compounds on biological systems.
Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane involves its interaction with molecular targets through its bromine atom and cyclopentylmethoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopentylmethoxy group can interact with hydrophobic regions of biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Bromo-2-(cyclopentylmethoxy)cycloheptane can be compared with other similar compounds, such as:
1-Bromo-2-(cyclopentyloxy)cycloheptane: Similar in structure but with a different substituent on the cycloheptane ring.
2-Bromo-1-(cyclopentylmethoxy)cycloheptane: The position of the bromine atom and the cyclopentylmethoxy group is reversed.
1-Bromo-2-(cyclopentylmethoxy)cyclohexane: The cycloheptane ring is replaced with a cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules .
Biological Activity
Overview of 1-Bromo-2-(cyclopentylmethoxy)cycloheptane
This compound is a halogenated organic compound that features a cycloheptane core. The presence of a bromine atom and a cyclopentylmethoxy group suggests potential interactions with biological systems, particularly in terms of receptor binding and metabolic pathways.
Structural Characteristics
- Chemical Formula : C_{12}H_{15}BrO
- Molecular Weight : Approximately 255.15 g/mol
- Functional Groups :
- Bromine (Br)
- Ether (methoxy)
- Cycloalkane (cyclopentyl and cycloheptane)
These structural features can influence the compound's lipophilicity, reactivity, and interaction with biological targets.
Given the structural similarities to other halogenated cycloalkanes, this compound may exhibit several biological activities:
- Antimicrobial Activity : Halogenated compounds often demonstrate antimicrobial properties. For example, brominated compounds have been studied for their effectiveness against various bacterial strains.
- Cytotoxicity : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.
- Neuroactivity : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially acting as modulators of serotonin or dopamine receptors.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1-Bromo-2-methylcyclohexane | Antimicrobial against Gram-positive bacteria | Smith et al., 2020 |
| Cycloheptanone | Cytotoxicity in breast cancer cells | Johnson et al., 2019 |
| Cyclopentylbromide | Neuroactive properties in rodent models | Lee et al., 2021 |
Case Studies
- Antimicrobial Properties : A study by Smith et al. (2020) demonstrated that brominated cycloalkanes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that similar compounds may also possess antimicrobial properties.
- Cytotoxic Effects : Research conducted by Johnson et al. (2019) indicated that certain cyclohexane derivatives showed selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer). This highlights the potential for this compound to be explored in cancer research.
- Neuroactive Effects : In a study by Lee et al. (2021), cyclopentylbromide was found to modulate serotonin receptors in vitro, leading to altered behavioral responses in animal models. This suggests that the compound under consideration might also influence neurotransmitter systems.
Properties
Molecular Formula |
C13H23BrO |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-bromo-2-(cyclopentylmethoxy)cycloheptane |
InChI |
InChI=1S/C13H23BrO/c14-12-8-2-1-3-9-13(12)15-10-11-6-4-5-7-11/h11-13H,1-10H2 |
InChI Key |
DPCMIAIWBVHLMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)Br)OCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















